molecular formula C14H8O5S B11705505 2-Oxo-1,3-benzoxathiol-6-yl phenyl carbonate

2-Oxo-1,3-benzoxathiol-6-yl phenyl carbonate

Cat. No.: B11705505
M. Wt: 288.28 g/mol
InChI Key: LHEHTMRBRKLMTN-UHFFFAOYSA-N
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Description

2-Oxo-1,3-benzoxathiol-6-yl phenyl carbonate is a chemical compound with a unique structure that combines a benzoxathiol ring with a phenyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,3-benzoxathiol-6-yl phenyl carbonate typically involves the reaction of 2-oxo-1,3-benzoxathiol with phenyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,3-benzoxathiol-6-yl phenyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl carbonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-Oxo-1,3-benzoxathiol-6-yl phenyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1,3-benzoxathiol-6-yl phenyl carbonate involves its interaction with molecular targets such as enzymes or receptors. For example, as a quorum sensing inhibitor, it binds to bacterial receptors, preventing the bacteria from communicating and coordinating their activities . This disruption can reduce the formation of biofilms and the production of toxins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,3-benzoxathiol-6-yl phenyl carbonate is unique due to its specific combination of a benzoxathiol ring and a phenyl carbonate group

Properties

Molecular Formula

C14H8O5S

Molecular Weight

288.28 g/mol

IUPAC Name

(2-oxo-1,3-benzoxathiol-6-yl) phenyl carbonate

InChI

InChI=1S/C14H8O5S/c15-13(17-9-4-2-1-3-5-9)18-10-6-7-12-11(8-10)19-14(16)20-12/h1-8H

InChI Key

LHEHTMRBRKLMTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC3=C(C=C2)SC(=O)O3

Origin of Product

United States

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